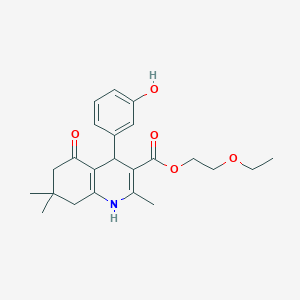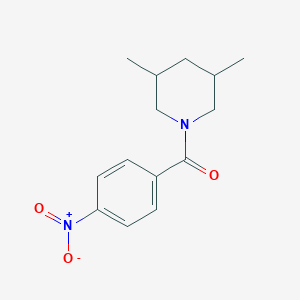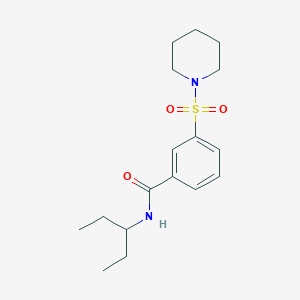![molecular formula C26H28N2OS B4965880 N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BQ-123, is a peptide antagonist that selectively blocks the endothelin-1 (ET-1) receptor subtype A. ET-1 is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and cancer.
作用機序
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide selectively blocks the ET-1 receptor subtype A, which is primarily expressed in vascular smooth muscle cells. ET-1 binding to the ET-1 receptor subtype A leads to vasoconstriction and cell proliferation, which can contribute to the pathogenesis of various diseases. By blocking the ET-1 receptor subtype A, this compound can reduce vasoconstriction and cell proliferation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro, this compound can inhibit ET-1-induced vasoconstriction and cell proliferation. In vivo, this compound can reduce blood pressure, improve endothelial function, and improve pulmonary hemodynamics. This compound has also been shown to inhibit tumor growth and angiogenesis in various cancer models.
実験室実験の利点と制限
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the ET-1 receptor subtype A, which allows for specific targeting of this receptor. This compound is also relatively stable and can be synthesized using SPPS or SPPS methods. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent administration, which can be challenging for long-term studies. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One potential direction is the development of more stable and potent analogs of this compound that can be used for long-term studies. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure and renal disease. Additionally, the mechanisms underlying the effects of this compound on tumor growth and angiogenesis need to be further elucidated to optimize its potential as an anticancer agent.
合成法
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final product. The SPPS method is widely used for the synthesis of peptides due to its simplicity, efficiency, and flexibility.
科学的研究の応用
N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to reduce blood pressure and improve endothelial function. In pulmonary hypertension, this compound has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In cancer, this compound has been shown to inhibit tumor growth and angiogenesis.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS/c29-26(27-15-17-30-20-22-6-2-1-3-7-22)24-12-10-21(11-13-24)18-28-16-14-23-8-4-5-9-25(23)19-28/h1-13H,14-20H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRWEPLWXGDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)